2-Phenylthiazole-4-carboxamide
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Overview
Description
2-Phenylthiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including antimicrobial, antiviral, and anticancer agents . The structure of this compound consists of a thiazole ring substituted with a phenyl group at the 2-position and a carboxamide group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylthiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has been evaluated for its potential as a cytotoxic agent against various cancer cell lines.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . It targets key enzymes and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Phenylthiazole-4-carboxamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H8N2OS |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-phenyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H8N2OS/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
InChI Key |
VAHGYSGWGBSOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N |
Origin of Product |
United States |
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